molecular formula C12H18N2O2S B2876779 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-21-2

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2876779
CAS No.: 927996-21-2
M. Wt: 254.35
InChI Key: XREDGGBFHVWRBP-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceutical drugs. Research efforts have developed methods for the synthesis of 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical contexts. For instance, a tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides has been shown to efficiently form 3-arylsulfonylquinoline derivatives through a sulfonylation-cyclization-aromatization process without the addition of metals (Zhang et al., 2016). This method offers a straightforward route to the formation of C-S bonds and quinoline rings in a single step.

Radical Cyclizations and Synthesis Methods

Further research into the radical cyclizations of cyclic ene sulfonamides has led to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process includes the production of 3,4-dihydroquinolines via radical translocation reactions of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines, highlighting a versatile method for constructing complex molecular structures (Zhang et al., 2013).

Cascade Halosulfonylation

A novel cascade three-component halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method, involving sulfonyl radical-triggered addition and cyclization, allows for the efficient construction of complex molecules, including the formation of C-S, C-C, and halogen bonds, thereby rapidly increasing molecular complexity (Zhu et al., 2016).

Properties

IUPAC Name

1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-9-11(13)5-6-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGGBFHVWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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